molecular formula C6H2BrClN2OS B8373504 7-bromo-6-chlorothieno[3,2-d]pyrimidin-4(3H)-one

7-bromo-6-chlorothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B8373504
M. Wt: 265.52 g/mol
InChI Key: WCXKOHYFEVCNHT-UHFFFAOYSA-N
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Patent
US04725599

Procedure details

A solution of 1.12 g (0.006 mole) of 6-chlorothieno[3,2-d]pyrimidin-4(3H)-one and 15 ml of acetic acid at 80° C. was treated with 2.88 g (0.92 ml, 0.018 mole) of bromine. Heating was continued for 2.5 hours during which time solids precipitated. After cooling to room temperature, the mixture was filtered and washed with acetic acid, water and acetone. There was obtained 0.70 g (44%) of the title compound: m.p. above 280° C.; mass spectrum 264 (molecular ion and parent peak with expected isotope pattern), 239 (-27), 186 (some starting material) among others; 1H-nmr (trifluoroacetic acid) delta 7.5 ppm (starting material, s 0.1H), 9.3 (s, 1.0H). The nmr spectrum indicates that the reaction product is about 90% of the desired product; the remainder is starting material. This material is sufficiently pure for use in further reactions.
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
0.92 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
44%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[S:10][C:9]2[C:8](=[O:11])[NH:7][CH:6]=[N:5][C:4]=2[CH:3]=1.[Br:12]Br>C(O)(=O)C>[Br:12][C:3]1[C:4]2[N:5]=[CH:6][NH:7][C:8](=[O:11])[C:9]=2[S:10][C:2]=1[Cl:1]

Inputs

Step One
Name
Quantity
1.12 g
Type
reactant
Smiles
ClC1=CC=2N=CNC(C2S1)=O
Name
Quantity
0.92 mL
Type
reactant
Smiles
BrBr
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heating
CUSTOM
Type
CUSTOM
Details
precipitated
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
washed with acetic acid, water and acetone

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
BrC1=C(SC2=C1N=CNC2=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 43.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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